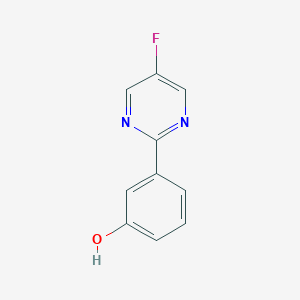

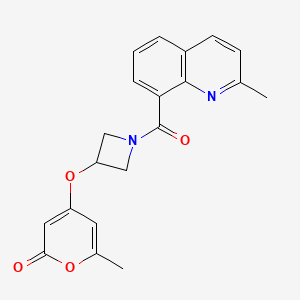

![molecular formula C22H14Cl4N2O2 B2482649 (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303996-95-4](/img/structure/B2482649.png)

(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules resembling the target compound often involves multi-step reactions, including cyclocondensation and modifications of indole derivatives. For instance, novel compounds have been synthesized via one-pot three-component cyclocondensation, showcasing the intricacy and precision required in creating such molecules (Khalifa et al., 2017). This process highlights the importance of selecting appropriate precursors and conditions to achieve the desired chemical structure.

Molecular Structure Analysis

X-ray crystallography provides invaluable insights into the molecular structure of complex compounds. Studies have determined the crystal structures of related compounds, revealing details about molecular geometry, bond lengths, angles, and conformation. For example, compounds exhibiting trans geometry with respect to azo N=N double bonds and forming three-dimensional networks through hydrogen bonding have been described (Ozek et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and transformations of the compound can be explored through various reactions, including amino-imino tautomerism, which demonstrates the compound's dynamic nature and potential for further chemical modifications. Such properties are crucial for understanding the compound's behavior in different chemical environments and for potential applications in synthesis and material science (Brandsma et al., 1998).

科学的研究の応用

Corrosion Inhibition Applications

Schiff bases derived from L-Tryptophan, specifically methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate (S1) and 2-(((1-hydroxy-3-(1H-indol-3-yl)-1,1-diphenylpropan-2-yl)imino)methyl)phenol (S2), have demonstrated effectiveness in preventing corrosion of stainless steel in acidic environments. The inhibitory action of these compounds was confirmed through various techniques, including electrochemical methods, SEM-EDX, FT-IR, UV-visible, and X-Ray Diffraction (XRD) analyses. Additionally, Density Functional Theory (DFT) was employed to align theoretical results with experimental findings, confirming the adsorption of these inhibitor molecules on the stainless steel surface, following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).

Structural and Crystallographic Studies

A comprehensive study examined the molecular structure, optoelectronic properties, and bioactivity of imine compounds, specifically focusing on their potential inhibitory properties against key proteins of SARS-CoV-2. The study utilized a dual computational approach, combining quantum chemical and molecular docking methods, to analyze the molecular structure and optoelectronic properties of indigenously synthesized imine compounds. The results suggested potential applications in the field of bioactivity and provided a foundation for further in vitro and in vivo investigations (Ashfaq et al., 2022).

Synthesis and Chemical Reactivity

Research into the synthesis of various compounds, including Niflumic acid, Diclofenac, and Indometacin acids, has been conducted to understand their conformational space, vibrational frequencies, molecular electrostatic potential maps, and topological features. This study contributes to the broader understanding of the chemical properties and potential applications of these compounds in various scientific and industrial domains (Jubert et al., 2005).

特性

IUPAC Name |

(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-1-[(2,4-dichlorophenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl4N2O2/c23-15-7-6-14(18(25)10-15)11-28-20-4-2-1-3-16(20)21(22(28)29)27-30-12-13-5-8-17(24)19(26)9-13/h1-10H,11-12H2/b27-21- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBBZQWITJAMKG-MEFGMAGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NOCC3=CC(=C(C=C3)Cl)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=N/OCC3=CC(=C(C=C3)Cl)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

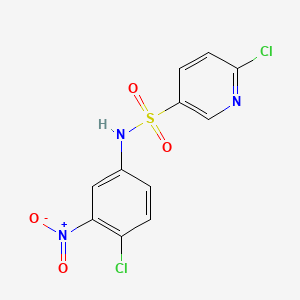

![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2482570.png)

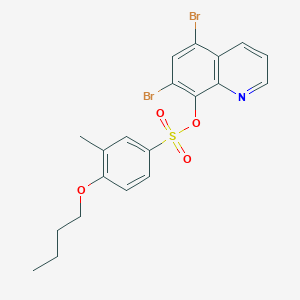

![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)

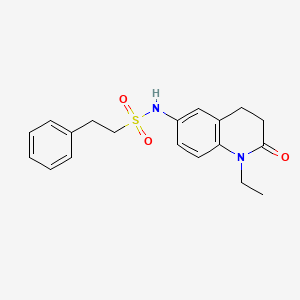

![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)

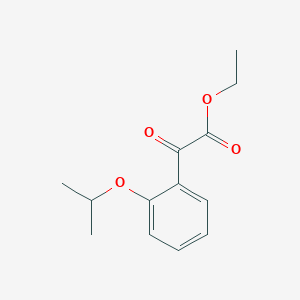

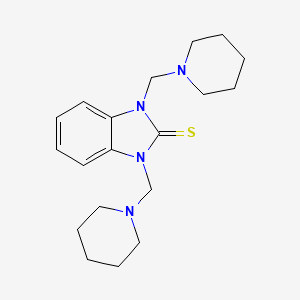

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)

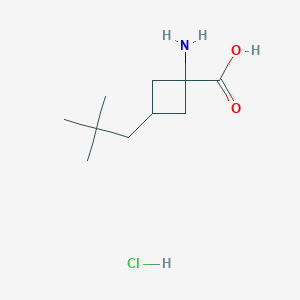

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)